PHA 568487 (free base)
Overview
Description
PHA-568487 is a selective agonist of the alpha-7 nicotinic acetylcholine receptor. This compound has shown potential in reducing neuroinflammation and oxidative stress, and it can rapidly penetrate the blood-brain barrier .
Chemical Reactions Analysis
PHA-568487 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the alpha-7 nicotinic acetylcholine receptor.
Biology: It has been shown to reduce neuroinflammation and oxidative stress in various biological models.
Medicine: It is being investigated for its potential therapeutic effects in conditions such as acute myocardial infarction and coronary artery disease
Mechanism of Action
PHA-568487 exerts its effects by selectively binding to the alpha-7 nicotinic acetylcholine receptor. This binding leads to the activation of the receptor, which in turn reduces neuroinflammation and oxidative stress. The molecular targets and pathways involved include the modulation of cytokine levels and the reduction of oxidative stress markers .
Comparison with Similar Compounds
PHA-568487 is unique in its selective agonist properties for the alpha-7 nicotinic acetylcholine receptor. Similar compounds include:
GTS-21: Another selective agonist of the alpha-7 nicotinic acetylcholine receptor.
PNU 282987: Known for its trophic factor-like actions to support pancreatic beta-cell survival under stress conditions.
ICH3: A selective partial agonist for the alpha-7 nicotinic acetylcholine receptor
These compounds share similar mechanisms of action but differ in their specific applications and effects.
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14/h1-2,9,11,13H,3-8,10H2,(H,17,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVXHMJTVXZFPD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047285 | |
Record name | PHA-00568487 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527680-56-4 | |
Record name | PHA-568487 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-00568487 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-568487 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9IF5SIJ2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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